Welcome to the BenchChem Online Store!
molecular formula C6H4Cl2O B122974 2,5-Dichlorophenol CAS No. 583-78-8

2,5-Dichlorophenol

Cat. No. B122974
M. Wt: 163 g/mol
InChI Key: RANCECPPZPIPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04326882

Procedure details

To 400 ml of concentrated sulfuric acid in a 2-liter flask was added 145 grams (0.895 mole) of solid 2,5-dichloroaniline over a 5-minute period. Over the addition period the solution exothermically reached a temperature of 60° C. The sulfate salt solution of 2,5-dichloroaniline was cooled in an ice bath to about 5° C. and a solution of 65.6 grams (0.95 mole) of vacuum dried sodium nitrite in 400 ml concentrated sulfuric acid was added at such rate as to cause no exotherm. The mixture was stirred at 0° C. to 5° C. for about 30 minutes, was warmed to ambient temperature and stirred for an additional one hour. 450 ml of water was slowly added to the stirred mixture and the diluted mixture was steam distilled for about 15 minutes. An additional 450 ml of water was slowly added and the mixture steam distilled for about 75 minutes. The head temperature at the start of distillation was 145° C., the head temperature at the completion of distillation was 125° C., and the final pot temperature was 157° C. The distillate was transferred to a separatory funnel and extracted with 300 ml, 200 ml and 100 ml portions of methylene chloride. The extracts were combined and concentrated on a rotary evaporator at 55° C. and 40 mm Hg to remove methylene chloride. 135 grams, corresponding to a 92 percent yield, of slightly orange-colored 2,5-dichlorophenol was thus obtained.
[Compound]
Name
sulfate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
145 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1N.N([O-])=[O:11].[Na+].O>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1[OH:11] |f:1.2|

Inputs

Step One
Name
sulfate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
450 mL
Type
reactant
Smiles
O
Step Four
Name
solid
Quantity
145 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. to 5° C. for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Over the addition period the solution
CUSTOM
Type
CUSTOM
Details
a temperature of 60° C
STIRRING
Type
STIRRING
Details
stirred for an additional one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
distilled for about 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
An additional 450 ml of water was slowly added
DISTILLATION
Type
DISTILLATION
Details
the mixture steam distilled for about 75 minutes
Duration
75 min
DISTILLATION
Type
DISTILLATION
Details
The head temperature at the start of distillation
CUSTOM
Type
CUSTOM
Details
was 145° C.
DISTILLATION
Type
DISTILLATION
Details
the head temperature at the completion of distillation
CUSTOM
Type
CUSTOM
Details
was 125° C.
CUSTOM
Type
CUSTOM
Details
was 157° C
CUSTOM
Type
CUSTOM
Details
The distillate was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 ml, 200 ml and 100 ml portions of methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator at 55° C.
CUSTOM
Type
CUSTOM
Details
40 mm Hg to remove methylene chloride

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.